molecular formula C11H9NO4 B2756502 (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid CAS No. 52208-61-4

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Cat. No.: B2756502
CAS No.: 52208-61-4
M. Wt: 219.196
InChI Key: PNBCSFDZKNXAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS: 603097-44-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₃ . Structurally, it consists of a dihydroisoquinoline core fused with a 1,3-dioxo moiety, linked to an acetic acid side chain. It is commercially available with a purity of up to 97% (e.g., QZ-2992 in ) and is utilized in synthetic chemistry as a building block for more complex molecules .

Properties

IUPAC Name

2-(1,3-dioxo-4H-isoquinolin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-5-7-3-1-2-4-8(7)11(16)12(9)6-10(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBCSFDZKNXAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966972
Record name (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5254-61-5, 52208-61-4
Record name (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the use of starting materials such as phthalic anhydride and amino acids, followed by cyclization and oxidation steps.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions may involve the replacement of functional groups, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds related to (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid exhibit various biological activities:

  • Neuroprotective Effects : This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a dual-target inhibitor of cholinesterases and monoamine oxidases, which are critical in the pathophysiology of Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential .
  • Antimicrobial Properties : Derivatives of isoquinoline compounds have shown promising results against various pathogens, including bacteria and fungi. The dioxo structure contributes to their efficacy as antimicrobial agents .
  • Antioxidant Activity : Compounds containing the isoquinoline structure are known for their antioxidant properties, which can help mitigate oxidative stress in cells, potentially preventing cellular damage and aging .

Synthesis and Derivatives

The synthesis of this compound involves several methods that yield derivatives with enhanced biological activity. For example:

  • Hybrid Compounds : Researchers have synthesized hybrid compounds by combining the isoquinoline structure with other pharmacophores to enhance efficacy against Alzheimer’s disease. These compounds have demonstrated improved inhibitory activity against acetylcholinesterase and monoamine oxidase .

Case Study 1: Neuroprotective Agents

A study explored the synthesis of novel 3,4-dihydro-2(1H)-quinolinone derivatives which incorporated this compound. These compounds were evaluated for their ability to inhibit cholinesterases and showed significant promise as multi-targeted agents for Alzheimer’s treatment .

Case Study 2: Antimicrobial Activity

Research on derivatives of this compound demonstrated effective antimicrobial activity against the phytopathogen Pythium recalcitrans. The study highlighted the structural modifications that enhanced the activity against this pathogen .

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityMechanism
This compoundNeuroprotectiveInhibition of cholinesterases and monoamine oxidases
Isoquinoline DerivativesAntimicrobialDisruption of microbial cell walls
Antioxidant CompoundsCellular ProtectionScavenging free radicals

Mechanism of Action

The mechanism of action of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects would depend on its ability to modulate these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Properties
(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid 603097-44-5 C₁₁H₁₁NO₃ Dihydroisoquinoline + 1,3-dioxo + acetic acid Synthetic intermediate; enzyme inhibition studies
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid HCl 200064-94-4 C₁₁H₁₄ClNO₂ Dihydroisoquinoline + acetic acid (hydrochloride salt) Enhanced solubility for pharmaceutical formulations
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid 75513-35-8 C₁₂H₁₁NO₄ Extended propanoic acid chain Research reagent; stability under inert storage
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (Alrestatin) 51411-04-2 C₁₄H₉NO₄ Benzo-fused isoquinoline + acetic acid Aldose reductase inhibitor; antidiabetic research
2-(4,4-Difluoro-1,3-dioxo-tetrahydroisoquinolin-2-yl)acetic acid - C₁₁H₇F₂NO₄ Fluorinated dihydroisoquinoline core Potential fluorinated drug candidate

Key Differences in Physicochemical Properties

Solubility : The hydrochloride salt (CAS: 200064-94-4) exhibits improved aqueous solubility compared to the free acid form due to ionic interactions .

Lipophilicity: Alrestatin (CAS: 51411-04-2) has a larger aromatic system (benzo[de]isoquinoline), increasing its lipophilicity and membrane permeability, which is critical for central nervous system targeting .

Stability: The propanoic acid derivative (CAS: 75513-35-8) requires inert atmosphere storage to prevent decomposition, unlike the acetic acid analogue .

Bioactivity : Fluorinated derivatives (e.g., CAS: N/A in ) show enhanced metabolic stability and binding affinity due to fluorine’s electronegativity .

Biological Activity

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, also known as 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H9NO4
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 52208-61-4
  • Purity : >95% (HPLC)
  • Storage Temperature : +4°C

The compound features a dioxoisoquinoline structure that is crucial for its biological activity. The presence of two carbonyl groups enhances its reactivity and potential interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit notable antitumor properties. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that substituents on the isoquinoline scaffold could significantly enhance cytotoxicity against various cancer cell lines, highlighting the potential of this compound as an antitumor agent.

Antibacterial Properties

Compounds containing the isoquinoline structure have shown antibacterial activity against a range of pathogens. A comparative analysis revealed that modifications in the structure could lead to enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests that it may be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntibacterialEffective against various bacterial strains
Anti-inflammatoryReduced levels of pro-inflammatory cytokines

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.
  • Cell Signaling Modulation : It can modulate signaling pathways related to cell proliferation and immune response.
  • Reactive Oxygen Species (ROS) Regulation : The compound may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Q & A

Q. What are the most reliable synthetic routes for preparing (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid and its derivatives?

A common approach involves Pictet-Spengler cyclization (e.g., reacting substituted phenethylamines with paraformaldehyde in acidic media) followed by functionalization of the dihydroisoquinoline core. For example, trifluoroacetic anhydride and sulfuric acid have been used to introduce trifluoroacetyl groups, enabling subsequent reactions with electrophiles like carbon dioxide . Alternative routes include microwave-assisted cross-coupling with palladium catalysts (e.g., [2.2.2]octane derivatives) under inert atmospheres, achieving yields up to 77% . Key purification steps involve silica gel chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR are critical for verifying substituent positions on the dihydroisoquinoline ring and acetic acid moiety. For example, aromatic protons in the 6–8 ppm range confirm the isoquinoline backbone, while methylene groups adjacent to carbonyls appear as singlets near 3–4 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.049) validate stereochemistry and intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and adjacent heteroatoms .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C17_{17}H11_{11}BrClFN2_2O4_4: [M+H]+^+ at 461.92 m/z) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Recrystallization : Use DMF/acetic acid (1:1) to remove polar impurities .
  • Column chromatography : Silica gel with ethyl acetate/hexane (gradient 20–50%) achieves >95% purity .
  • Acid-base extraction : The carboxylic acid group allows separation via pH adjustment (e.g., aqueous NaOH followed by HCl precipitation) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereoselectivity of dihydroisoquinoline derivatives?

  • Solvent effects : Tetrahydrofuran (THF) promotes higher yields in lithiation reactions compared to DMF, likely due to better stabilization of intermediates .
  • Catalyst choice : Palladium complexes with diphenylphosphine ligands enhance cross-coupling efficiency in microwave-assisted syntheses (e.g., 77% yield vs. 50% with platinum catalysts) .
  • Temperature : Refluxing in acetic acid (3–5 h) minimizes side reactions like over-oxidation of the dihydroisoquinoline core .

Q. What computational methods are used to predict the bioactivity of derivatives targeting neurological receptors?

  • Docking simulations : Molecular docking with GABAA_A or NMDA receptor models (e.g., PDB ID 6X3T) identifies key interactions between the acetic acid moiety and receptor binding pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with IC50_{50} data for PRMT5 inhibition .
  • MD simulations : Analyze stability of tin(II) complexes (e.g., [Sn(L)2_2]) in aqueous media, focusing on ligand dissociation rates .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Statistical validation : Apply ANOVA with Fisher’s LSD test (p < 0.05) to compare yields across multiple trials .
  • Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., acylated byproducts) that may reduce yield .
  • Bioassay standardization : Normalize cell-based assays (e.g., using HEK293T cells) to control for batch-to-batch variability in IC50_{50} measurements .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the carboxylic acid group during storage?

  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
  • Derivatization : Convert to methyl esters (e.g., using trimethylsilyl diazomethane) for improved stability .

Q. How can regioselectivity issues in electrophilic substitution be addressed?

  • Directing groups : Introduce bromine or methoxy substituents to steer electrophiles to specific positions on the aromatic ring .
  • Protection/deprotection : Temporarily block reactive sites (e.g., using Boc groups) before functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.